1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Description
The compound 1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide features a pyrimidine core substituted with hydroxyl, oxo, and carboxamide groups. The aryl moieties include a 4-chlorophenyl group at position 1 and a 3,4-dichlorophenyl group at the carboxamide nitrogen.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N3O3/c18-9-1-4-11(5-2-9)23-15(24)8-14(22-17(23)26)16(25)21-10-3-6-12(19)13(20)7-10/h1-8H,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFFATXFZUWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(NC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomerism: Chlorine Substitution Patterns
A closely related analog, 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS: 861212-22-8), differs only in the dichlorophenyl substituent positions (2,4-dichloro vs. 3,4-dichloro) . The position of chlorine atoms significantly impacts steric and electronic properties. For example:
- 2,4-Dichlorophenyl : Meta/para-substitution could reduce steric clash but alter dipole interactions.
This positional isomerism may influence solubility, metabolic stability, or target affinity, though specific data is unavailable.
Methyl vs. Chlorine Substituents: Electronic and Solubility Effects
The compound N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide replaces chlorine atoms with methyl groups on the aryl ring . Key differences include:
- Electron-Donating vs. Withdrawing Effects : Methyl groups are electron-donating, which may reduce electrophilicity compared to electron-withdrawing chlorines.
These changes could shift biological activity profiles, favoring targets sensitive to hydrophobic interactions.
Core Heterocycle Variations: Thienopyrimidine Analogs
Compounds like 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides feature a thieno-fused pyrimidine core with a thioxo group . Differences include:
- Thioxo Group : Replaces the oxo group, altering hydrogen-bonding capabilities and redox properties.
Such structural variations may target distinct enzymes or receptors compared to the dihydropyrimidine-based target compound.
Comparative Data Table
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The chlorine positions and substituent electronic profiles warrant further study to optimize bioactivity.
- Synthesis Optimization : Adapting ionic liquid or FeCl3 methods could streamline production of the target compound.
- Biological Screening: No data on the target compound’s efficacy exists in the provided evidence; pharmacological assays are needed.
This analysis underscores the importance of substituent positioning and heterocycle design in modulating the properties of pyrimidine derivatives. Future work should prioritize synthetic optimization and target-specific screening.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors. Key steps may include:
- Step 1 : Formation of the pyrimidine ring via cyclocondensation of chlorophenyl-substituted urea derivatives with β-keto esters under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the 3,4-dichlorophenyl carboxamide group via nucleophilic substitution, requiring anhydrous conditions and catalysts like HOBt/DCC for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity. Reaction yields vary (50–70%) depending on halogen substitution patterns .
Q. How can researchers characterize the compound’s solubility and stability in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, methanol). Quantify via HPLC-UV with calibration curves. Data from structurally similar pyrimidinecarboxamides suggest poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis at the 2-oxo position is a common degradation pathway; stability improves in lyophilized form or with cryoprotectants .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify aromatic proton environments (δ 7.2–8.1 ppm for chlorophenyl groups) and carboxamide carbonyl signals (δ 165–170 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₇H₁₁Cl₃N₂O₃: 396.9804) to confirm molecular formula .
- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the dihydropyrimidine ring conformation and substituent orientations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : Standardize buffer pH, ionic strength, and ATP concentrations (e.g., 10 µM ATP for kinase assays).
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Metabolite Interference : Perform LC-MS/MS to rule out interference from hydrolyzed or oxidized metabolites .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the 6-hydroxy-2-oxo moiety?
- Methodological Answer :
- Isosteric Replacement : Substitute the 6-hydroxy group with bioisosteres like trifluoromethyl or methylsulfonyl to modulate hydrogen-bonding capacity .
- Prodrug Design : Acetylate the 6-hydroxy group to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .
Q. What experimental designs are effective for assessing metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms with fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values <10 µM indicate high inhibition risk .
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via neutral loss scanning (m/z 129) to assess covalent binding potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
